molecular formula C14H22ClN3O2 B4134083 N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride

N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride

Cat. No.: B4134083
M. Wt: 299.79 g/mol
InChI Key: JWVLTPDKBQIFHP-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a piperazinyl group, which are linked through an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylpiperazine.

    Acylation Reaction: 3-methoxyaniline is acylated with chloroacetyl chloride to form N-(3-methoxyphenyl)chloroacetamide.

    Nucleophilic Substitution: The chloroacetamide is then reacted with 4-methylpiperazine to yield N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide moiety can be reduced to an amine.

    Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide.

    Reduction: Formation of N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors in the body.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Affecting the function of ion channels, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide
  • N-(3-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
  • N-(3-methoxyphenyl)-2-(4-methyl-1-piperidinyl)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group provides specific electronic and steric effects, while the piperazinyl group offers potential interactions with biological targets.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2.ClH/c1-16-6-8-17(9-7-16)11-14(18)15-12-4-3-5-13(10-12)19-2;/h3-5,10H,6-9,11H2,1-2H3,(H,15,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLTPDKBQIFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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